molecular formula C7H14N2O2S B12085699 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine

1-(Cyclopropanesulfonyl)pyrrolidin-3-amine

Cat. No.: B12085699
M. Wt: 190.27 g/mol
InChI Key: RMHHNCDYTWTLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol This compound features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and an amine group at the 3-position

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with cyclopropanesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl group and the pyrrolidine ring, which imparts specific chemical and biological properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyclopropylsulfonylpyrrolidin-3-amine

InChI

InChI=1S/C7H14N2O2S/c8-6-3-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2

InChI Key

RMHHNCDYTWTLMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.